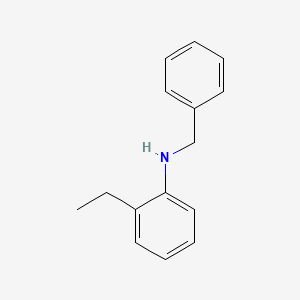

N-benzyl-2-ethylaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-benzyl-2-ethylaniline, also known as N-Ethyl-N-phenylbenzylamine, is a chemical compound with the molecular formula C15H17N . It is a colorless to light-colored liquid .

Synthesis Analysis

The synthesis of N-benzyl-2-ethylaniline can be achieved by the reaction of N-ethylaniline and benzyl chloride in the presence of a phase transfer catalyst . The synthesis of amines like N-benzyl-2-ethylaniline often involves S N 2 reactions of alkyl halides. Ammonia and other amines are good nucleophiles in S N 2 reactions .Molecular Structure Analysis

The molecular structure of N-benzyl-2-ethylaniline consists of a benzene ring attached to a nitrogen atom, which is further connected to an ethyl group and a benzyl group .Chemical Reactions Analysis

Amines like N-benzyl-2-ethylaniline can participate in various chemical reactions. They can act as nucleophiles in S N 2 reactions with alkyl halides . They can also undergo reactions such as nitration, conversion from the nitro group to an amine, and bromination .Physical And Chemical Properties Analysis

N-benzyl-2-ethylaniline is a colorless to light-colored liquid . It has a molecular weight of 211.30 . It is insoluble in water and denser than water .科学的研究の応用

Synthesis and Mechanism Insights :

- N-benzyl-2-ethylaniline is used in the synthesis of dyestuff intermediates. Ayyangar et al. (2007) describe an alternative one-pot synthesis method for this compound using aniline as the starting material. This approach also extends to the preparation of other substituted N-benzyl-N-ethylanilines, offering new insights into the reaction mechanism and proposing a more economical synthesis process (Ayyangar et al., 2007).

Catalysis in Organic Reactions :

- Klopstra et al. (2003) used ethylbenzene and 4-ethylanisole, closely related to N-benzyl-2-ethylaniline, as model substrates in their study on benzylic oxidation. They explored non-heme iron catalysts with various ligands, demonstrating effective oxidation and the production of benzylic alcohol and ketone (Klopstra et al., 2003).

Electrochemical Studies :

- Malinauskas and Holze (1999) conducted electrooxidation studies on N-alkylsubstituted anilines, including N-ethylaniline, which is structurally similar to N-benzyl-2-ethylaniline. Their research used in situ UV-vis spectroelectrochemistry to investigate the electrooxidation process and intermediate formation in acidic solutions (Malinauskas & Holze, 1999).

Crystallography and Molecular Interactions :

- Govindaraj et al. (2015) studied the crystal structure of a compound involving 4-ethylaniline, providing insights into molecular interactions and structural characteristics. They focused on the coordination environment and hydrogen bonding within the crystalline structure (Govindaraj et al., 2015).

Spectroscopy and Electron Transfer Studies :

- Kimura, Tsubomura, and Nagakura (1964) analyzed the vacuum ultraviolet absorption spectra of aniline and its derivatives, including N-ethylaniline. Their work provided insights into the π→π* transition bands and intramolecular charge-transfer characteristics of these compounds (Kimura, Tsubomura, & Nagakura, 1964).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-benzyl-2-ethylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-2-14-10-6-7-11-15(14)16-12-13-8-4-3-5-9-13/h3-11,16H,2,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAZJPRUDJLIJSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-ethylaniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-Nitro-3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2894233.png)

![2-{(E)-[(2-bromo-4-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2894234.png)

![2-[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2894236.png)

![(5-Chlorothiophen-2-yl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2894238.png)

amino]-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone](/img/structure/B2894240.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide](/img/structure/B2894242.png)

![3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2894243.png)

![N-(4-acetamidophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2894249.png)

![2-Oxo-2,5,7,8-tetrahydro-1H-thiopyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B2894250.png)